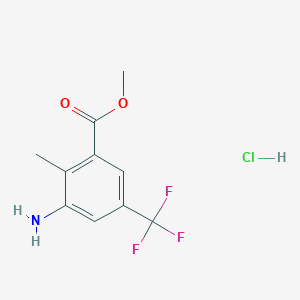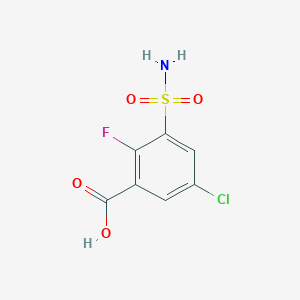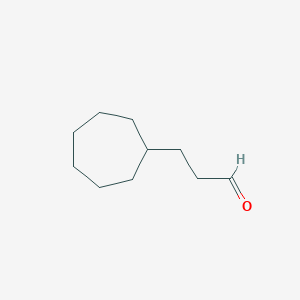
3-Cycloheptylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cycloheptylpropanal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cycloheptyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylpropanal typically involves the reaction of cycloheptanone with a suitable reagent to introduce the propanal group. One common method is the use of a Grignard reagent, such as propylmagnesium bromide, followed by oxidation to form the aldehyde. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of cycloheptene followed by formylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cycloheptylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-Cycloheptylpropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-Cycloheptylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: 3-Cycloheptylpropanoic acid.
Reduction: 3-Cycloheptylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cycloheptylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of cyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Cycloheptylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexylpropanal: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
3-Cyclohexylpropanol: The alcohol derivative of 3-Cyclohexylpropanal.
3-Cycloheptylpropanol: The alcohol derivative of 3-Cycloheptylpropanal.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-cycloheptylpropanal |
InChI |
InChI=1S/C10H18O/c11-9-5-8-10-6-3-1-2-4-7-10/h9-10H,1-8H2 |
InChI-Schlüssel |
WWCNCLRXDKGPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



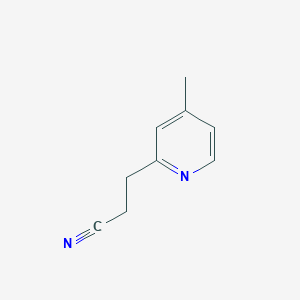
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
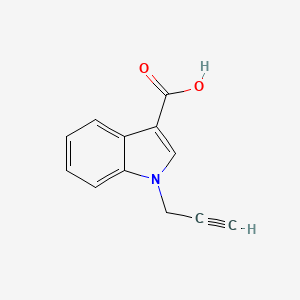
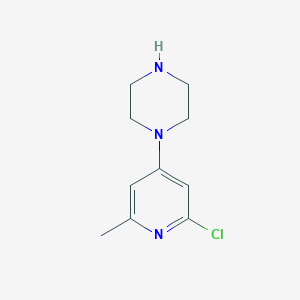

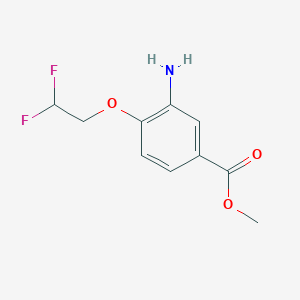
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
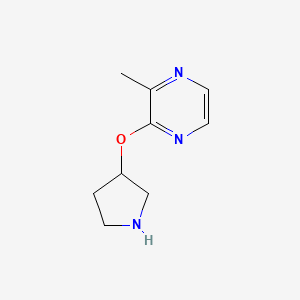
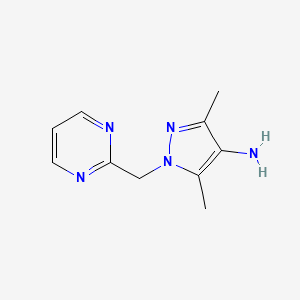
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)

